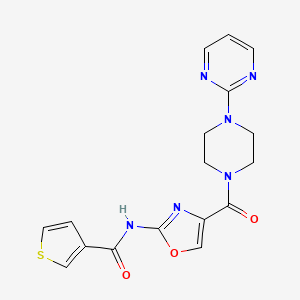
N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H16N6O3S and its molecular weight is 384.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target this bacterium or similar pathogens.
Biochemical Pathways
Given its potential anti-tubercular activity , it may interfere with the metabolic pathways of Mycobacterium tuberculosis, leading to the inhibition of bacterial growth and replication.
Result of Action
Based on the potential anti-tubercular activity of similar compounds , it can be inferred that this compound may lead to the inhibition of bacterial growth and replication, contributing to the control and treatment of tuberculosis.
生物活性
N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and efficacy against various biological targets.
Chemical Structure and Synthesis
The compound is characterized by several key structural features:
- Pyrimidine ring : Contributes to its interaction with biological targets.
- Piperazine moiety : Enhances solubility and biological activity.
- Oxazole and thiophene rings : Impart unique chemical properties that may enhance its therapeutic potential.
The synthesis of this compound generally involves multi-step organic reactions, including:
- Formation of the piperazine derivative from pyrimidine precursors.
- Coupling reactions to create the oxazole ring.
- Finalization through the introduction of the thiophene carboxamide group.
These synthetic routes highlight the complexity involved in producing this compound, which is typical for many advanced organic molecules used in drug discovery.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases or proteases involved in critical cellular signaling pathways. This inhibition can lead to downstream effects that may have therapeutic implications, particularly in oncology and infectious diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Efficacy Studies
A summary of relevant studies on the biological activity of related compounds is provided in the table below:
Case Studies
- Antitumor Efficacy : A study evaluated a series of piperazine derivatives, including those with similar structural motifs to this compound. Results indicated significant cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Antimicrobial Resistance : Research on thiophene derivatives demonstrated their capability to combat antibiotic-resistant strains of bacteria, highlighting their promise as novel antibacterial agents.
特性
IUPAC Name |
N-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c24-14(12-2-9-27-11-12)21-17-20-13(10-26-17)15(25)22-5-7-23(8-6-22)16-18-3-1-4-19-16/h1-4,9-11H,5-8H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBUYNJLUMRPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














